Hydrazinethiocarboxamide, 2-(9H-indeno(2,1-b)pyridin-9-ylidene)-
Description
Hydrazinethiocarboxamide, 2-(9H-indeno[2,1-b]pyridin-9-ylidene)-, is a heterocyclic compound featuring a fused indeno-pyridine core substituted with a hydrazinethiocarboxamide group. This scaffold combines the planar aromaticity of the indeno[2,1-b]pyridine system with the thiourea-like reactivity of the hydrazinethiocarboxamide moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
94721-59-2 |
|---|---|
Molecular Formula |
C13H10N4S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1H-indeno[2,1-b]pyridin-9-yliminothiourea |
InChI |
InChI=1S/C13H10N4S/c14-13(18)17-16-12-10-5-2-1-4-8(10)9-6-3-7-15-11(9)12/h1-7,15H,(H2,14,18) |
InChI Key |
KKZCSKBDLHMMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
A foundational step involves constructing the indeno[2,1-b]pyridine core. High-throughput screening of analogous systems, such as 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, reveals that cyclocondensation of aryl aldehydes with aminopyridine derivatives under acidic conditions yields fused heterocycles. For example:
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Reaction Protocol : Heating equimolar quantities of 2-aminopyridine and indan-1-one in glacial acetic acid with catalytic sulfuric acid at 120°C for 8–12 hours produces the indeno-pyridine backbone.
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Mechanistic Insight : The reaction proceeds via Schiff base formation, followed by intramolecular cyclization and aromatization.
Palladium-Catalyzed Cross-Coupling
Modern methods leverage transition-metal catalysis to assemble the bicyclic system. A patent describing imidazo[4,5-b]pyridine synthesis highlights the utility of Suzuki-Miyaura coupling for introducing substituents to the pyridine ring. Adapting this approach:
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Key Step : Coupling a boronic ester-functionalized indene with a halogenated pyridine using Pd(PPh₃)₄ as a catalyst in a toluene/water biphasic system.
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Yield Optimization : Yields exceeding 70% are achieved by maintaining anhydrous conditions and using tetrabutylammonium bromide as a phase-transfer agent.
Functionalization with Hydrazinethiocarboxamide
Reductive Amination
An alternative route from patent literature employs reductive amination to install the hydrazine moiety:
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Intermediate Formation : Condensation of indeno-pyridine-9-carbaldehyde with thiosemicarbazide in ethanol yields the hydrazone.
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Reduction : Sodium borohydride reduces the hydrazone to the corresponding hydrazinethiocarboxamide.
Industrial-Scale Synthesis and Process Optimization
Solvent and Catalyst Selection
Large-scale production, as demonstrated in USP inhibitor synthesis, prioritizes cost-effectiveness and safety:
Purification Strategies
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Crystallization : Sequential cooling of reaction mixtures in n-butyl acetate yields high-purity product (>98%).
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves regioisomeric byproducts.
Comparative Analysis of Methodologies
Mechanistic and Kinetic Studies
Rate-Determining Steps
Kinetic profiling of the cyclocondensation reaction indicates that Schiff base formation is rate-limiting, with an activation energy () of 85 kJ/mol. In contrast, palladium-catalyzed coupling exhibits zero-order kinetics relative to the boronic ester, suggesting oxidative addition as the slow step.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of hydrazinethiocarboxamide compounds exhibit significant antibacterial activity. For instance, studies have shown that related compounds possess the ability to inhibit biofilm formation and efflux pumps in bacteria, which are critical factors in antibiotic resistance. The minimum inhibitory concentration (MIC) values for these compounds against Gram-positive bacteria ranged from 12.5 to 77 μM, demonstrating their potential as effective antimicrobial agents .
Anticancer Potential
There is emerging evidence that hydrazinethiocarboxamide derivatives may have anticancer properties. Some studies have focused on synthesizing hybrids that combine hydrazinethiocarboxamide with other pharmacophores to enhance their cytotoxic effects against various cancer cell lines. These compounds are being evaluated for their ability to induce apoptosis and inhibit tumor growth .
Case Studies
Several case studies highlight the applications of hydrazinethiocarboxamide derivatives in therapeutic contexts:
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Case Study 1: Antibacterial Screening
In a study assessing the antibacterial properties of synthesized hydrazinethiocarboxamide derivatives, researchers found that specific modifications to the indeno-pyridine structure significantly improved efficacy against resistant bacterial strains. The study employed both in vitro assays and molecular docking simulations to understand the interaction mechanisms better. -
Case Study 2: Anticancer Activity Evaluation
Another research effort focused on evaluating the anticancer potential of a series of hydrazinethiocarboxamide derivatives against human cancer cell lines. The results indicated that certain compounds induced significant cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis being explored through flow cytometry and Western blot analysis.
Data Table: Summary of Biological Activities
| Compound Type | Activity Type | MIC Range (μM) | Notes |
|---|---|---|---|
| Hydrazinethiocarboxamide Derivatives | Antibacterial | 12.5 - 77 | Effective against Gram-positive bacteria |
| Hydrazinethiocarboxamide Hybrids | Anticancer | Varies | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural Analogues with Indeno[2,1-b]pyridine Cores
9H-Indeno[2,1-b]pyridin-9-one (CAS 57955-12-1)
- Structure: Lacks the hydrazinethiocarboxamide group but retains the indeno[2,1-b]pyridine core with a ketone at position 7.
- Synthesis: Nitration of 9H-indeno[2,1-b]pyridine using HNO₃/H₂SO₄ yields nitro derivatives (e.g., 7-nitro-9H-indeno[2,1-b]pyridine, 85% yield) .
Spiro[9H-indeno[2,1-b]pyridine]-9,2-[1,3]dioxolane
- Structure: Features a dioxolane ring fused to the indeno[2,1-b]pyridine core, blocking the carbonyl group.
- Properties : The ethylene bridge hydrogens exhibit diastereotopicity (δ 6.70 in NMR), indicating restricted rotation. This steric hindrance contrasts with the more flexible hydrazinethiocarboxamide substituent .
Cis-2,3,4,4a,9,9a-Hexahydro-1H-indeno(2,1-b)pyridine-6-carbonitrile
- Structure: Partially saturated indeno-pyridine with a nitrile group.
- Synthesis: Achieved via hydrogenation of 1-benzyl-4-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,1-b]pyridinium bromide using Pd(OH)₂ catalysis .
- Applications: Used in organometallic catalysis, highlighting the versatility of indeno-pyridine derivatives in synthetic chemistry .
Functional Analogues with Thiocarboxamide/Hydrazine Groups
Acridin-9-ylidene Thiosemicarbazone (3f in )
- Structure : Acridine core with a thiosemicarbazone substituent.
- Synthesis : Derived from 10-methylacridinium salts via condensation with thiosemicarbazide.
Imidazo[2,1-b]thiazole Derivatives
- Structure : Fused imidazo-thiazole systems with acetamide substituents.
- Activity : Compound 5l (IC₅₀ = 1.4 μM against MDA-MB-231) demonstrates cytotoxicity via VEGFR2 inhibition, indicating that nitrogen-rich heterocycles with thiourea-like groups can exhibit potent bioactivity .
Hydrazinecarboxamide, 2-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-1-ylidene)
- Structure: Benzoquinolizin core with hydrazinecarboxamide.
- Properties: LogP = 2.45, PSA = 58.37 Ų, indicating moderate lipophilicity and polar surface area.
Table 1: Key Properties of Selected Analogues
Biological Activity
Hydrazinethiocarboxamide, specifically the compound 2-(9H-indeno(2,1-b)pyridin-9-ylidene)-, is a derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound can be characterized by its molecular formula and its molecular weight of approximately 230.25 g/mol. The structure features an indeno-pyridine moiety which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that hydrazinethiocarboxamide derivatives exhibit significant anticancer activity. For instance, research on similar compounds has shown that they can inhibit specific enzymes that are crucial for cancer cell proliferation. In particular, the inhibition of ubiquitin-specific proteases (USPs) has been highlighted as a promising mechanism through which these compounds exert their effects .
The proposed mechanism involves the interaction with deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins that promote apoptosis in cancer cells. This pathway is critical as it disrupts the normal protein turnover and can lead to cellular stress and death .
Study 1: In Vitro Evaluation
A study focusing on a related compound demonstrated its ability to induce apoptosis in various cancer cell lines. The compound was tested against breast and lung cancer cells, showing a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
| Cell Line | IC50 (µM) | Apoptotic Markers |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase-3 |
| A549 (Lung) | 20 | PARP Cleavage |
This study underscores the potential of hydrazinethiocarboxamide derivatives as effective anticancer agents .
Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of hydrazinethiocarboxamide on USP8. The results revealed that the compound significantly inhibited USP8 activity with an IC50 value of approximately 12 µM, suggesting strong potential for therapeutic applications in diseases linked to protein degradation pathways .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Diastereotopic hydrogens in ethylene bridges (δ 6.70 ppm) and aromatic splitting patterns help distinguish regioisomers. For example, ketallized intermediates show distinct geminal hydrogen signals due to restricted rotation .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to confirm substitution patterns. For nitro-functionalized derivatives, NOESY can clarify spatial arrangements of bulky substituents .
What methodological approaches address contradictory data between theoretical simulations and experimental spectroscopic results?
Q. Advanced Research Focus
- Dynamic NMR analysis : Detect conformational flexibility (e.g., hindered rotation in spiro compounds) causing peak splitting discrepancies. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze out rotamers .
- Computational validation : Density functional theory (DFT) calculations of chemical shifts (e.g., using B3LYP/6-311+G(d,p)) refine structural assignments. Discrepancies >0.5 ppm suggest misassignment or impurity .
How can structure-activity relationship (SAR) studies be designed for indenopyridine derivatives in antimicrobial research?
Q. Advanced Research Focus
- Functional group variation : Replace nitro groups (e.g., nNF-C2, MIC90 = 0.062 μg/mL) with methoxy or halogens to assess electronic effects on Mycobacterium tuberculosis inhibition .
- Dosage optimization : Test non-replicating vs. active bacterial states using MIC90 (minimum inhibitory concentration) and MBC90 (minimum bactericidal concentration) assays. For example, nNF-C4 shows MBC90 = 0.5 μg/mL under hypoxia .
What challenges arise in regioselective functionalization of the indenopyridine core, and how can protective group strategies mitigate these?
Q. Advanced Research Focus
- Reactivity conflicts : The pyridine nitrogen and fused indene system compete for electrophilic attack.
- Ketallization : Blocking the carbonyl group in 1-azafluorenone derivatives (e.g., spiro-dioxolane formation) directs methylation to the β-position of the pyridine ring .
- Directed metalation : Use lithium bases (e.g., LDA) at −78°C to deprotonate specific sites, followed by trapping with electrophiles like ethyl chloroformate .
How can HRMS and HPLC ensure purity and structural confirmation of novel hydrazinethiocarboxamide-indenopyridine hybrids?
Q. Basic Research Focus
- HRMS (ESI-MS) : Confirm molecular formulas (e.g., C14H7N9O3, exact mass 349.067200) with <5 ppm error. Isotopic patterns distinguish bromine or chlorine substituents .
- HPLC purity : Use Waters XBridge C-18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 mins) to achieve >95% purity. Adjust pH (e.g., 2.5 with TFA) to sharpen peaks for polar derivatives .
What role do indenopyridine-based ligands play in transition metal catalysis?
Q. Advanced Research Focus
- Olefin polymerization : 9H-indeno[2,1-b]pyridine ligands (e.g., from gold-catalyzed synthesis) coordinate to titanium or zirconium centers, enhancing catalyst stability. Electron-withdrawing groups (e.g., nitro) increase metal-ligand bond strength .
- Electronic tuning : Substituents on the indenopyridine scaffold (e.g., methoxy, cyano) modulate π-backbonding, affecting turnover frequencies in ethylene polymerization by up to 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
